![molecular formula C8H13N3O3 B1436688 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime CAS No. 1160264-32-3](/img/structure/B1436688.png)
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime
Overview
Description
“1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime” is a chemical compound with the CAS Number: 1160264-32-3 . It has a molecular weight of 199.21 and its IUPAC name is 1- (2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-4,8H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.21 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Potential as Drug Prodrugs
- Research indicates that certain imidazole derivatives can be efficiently delivered through the blood-brain barrier in their prodrug forms, suggesting potential applications in drug delivery systems for targeting the central nervous system (Bodor, Roller, & Selk, 1978).
Cardiotonic Activity
- Imidazole compounds have been synthesized and evaluated for inotropic (affecting the force of cardiac contraction) activity, indicating their potential use in developing treatments for heart conditions (Matthews et al., 1990).
Antioxidant and Anti-Inflammatory Properties
- Studies have explored the antioxidant and anti-inflammatory activities of imidazole-oxime derivatives, suggesting their potential in treating oxidative stress and inflammation-related conditions (Tharini & Sangeetha, 2015).
Anticonvulsant Activity
- O-alkylated derivatives of imidazole-oxime compounds have shown anticonvulsant properties, indicating possible applications in developing treatments for epilepsy and related disorders (Bansal, Chauhan, & Sharma, 2012).
Nitric Oxide Donation and Ocular Effects
- Imidazole amidoximes have been studied for their ability to donate nitric oxide and lower intraocular pressure, suggesting potential applications in treating glaucoma and other eye conditions (Oresmaa et al., 2006).
properties
IUPAC Name |
(NE)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULVYDYFKGMGEN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=NO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CN1C=CN=C1/C=N/O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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